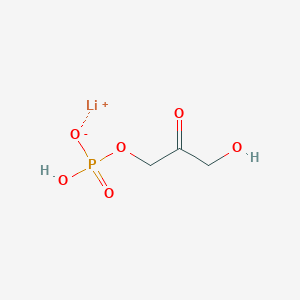
Dihydroxyacetone phosphate lithium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
. This compound plays a crucial role in cellular energy production and lipid biosynthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Dihydroxyacetone phosphate lithium salt can be synthesized through both chemical and enzymatic routes. Chemical synthesis often involves the regioselective epoxide ring opening with dibenzyl phosphate followed by catalytic oxidation of the secondary alcohol using tetrapropylammonium perruthenate and N-methylmorpholine N-oxide . Enzymatic routes typically involve the conversion of dihydroxyacetone or glycerol via multi-step processes that mimic glycolysis .
Industrial Production Methods
Industrial production of this compound is less common due to the complexity of the synthesis and the instability of the compound. advancements in enzymatic synthesis have made it possible to produce this compound on a larger scale by integrating multiple enzymatic steps into a single reaction scheme .
Analyse Chemischer Reaktionen
Types of Reactions
Dihydroxyacetone phosphate lithium salt undergoes various chemical reactions, including oxidation, reduction, and substitution. It is rapidly and reversibly isomerized to glyceraldehyde 3-phosphate in the glycolysis pathway .
Common Reagents and Conditions
Common reagents used in the synthesis and reactions of this compound include dibenzyl phosphate, tetrapropylammonium perruthenate, and N-methylmorpholine N-oxide . The reactions typically occur under mild conditions to prevent decomposition of the compound.
Major Products Formed
The major products formed from the reactions of this compound include glyceraldehyde 3-phosphate and other intermediates involved in glycolysis and lipid biosynthesis .
Wissenschaftliche Forschungsanwendungen
Dihydroxyacetone phosphate lithium salt has numerous scientific research applications across various fields:
Wirkmechanismus
Dihydroxyacetone phosphate lithium salt exerts its effects by participating in key metabolic pathways. It is an intermediate in glycolysis, where it is converted to glyceraldehyde 3-phosphate by the enzyme triosephosphate isomerase . This conversion is crucial for the continuation of the glycolytic pathway and subsequent ATP production. Additionally, it is involved in lipid biosynthesis and the Calvin cycle in plants .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Glyceraldehyde 3-phosphate: Another glycolytic intermediate that is isomerized from dihydroxyacetone phosphate.
Fructose 1,6-bisphosphate: A precursor in the glycolytic pathway that breaks down into dihydroxyacetone phosphate and glyceraldehyde 3-phosphate.
L-glycerol-3-phosphate: Involved in the entry of glycerol into the glycolytic pathway.
Uniqueness
Dihydroxyacetone phosphate lithium salt is unique due to its involvement in multiple metabolic pathways, including glycolysis, gluconeogenesis, and lipid biosynthesis. Its ability to rapidly interconvert with glyceraldehyde 3-phosphate makes it a versatile intermediate in cellular metabolism .
Eigenschaften
Molekularformel |
C3H6LiO6P |
|---|---|
Molekulargewicht |
176.0 g/mol |
IUPAC-Name |
lithium;(3-hydroxy-2-oxopropyl) hydrogen phosphate |
InChI |
InChI=1S/C3H7O6P.Li/c4-1-3(5)2-9-10(6,7)8;/h4H,1-2H2,(H2,6,7,8);/q;+1/p-1 |
InChI-Schlüssel |
LSXXNNLDMIROMN-UHFFFAOYSA-M |
Kanonische SMILES |
[Li+].C(C(=O)COP(=O)(O)[O-])O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















